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molecular formula C10H14O2 B1596579 1-(2-Methoxyphenyl)-1-propanol CAS No. 7452-01-9

1-(2-Methoxyphenyl)-1-propanol

Cat. No. B1596579
M. Wt: 166.22 g/mol
InChI Key: VZYLWUFNOMSQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686486

Procedure details

To a time-dried flask containing a solution of o-anisaldehyde (2.00 g) in dry tetrahydrofuran (9.8 mL) at 0° C. under nitrogen is added a solution of ethylmagnesium bromide (3M in diethyl ether, 5.4 mL) in dry tetrahydrofuran (5.4 mL) over 25 min. The resulting mixture is stirred at 0° C. for 1 hr, quenched with saturated aqueous ammonium chloride (15 mL), and the layers are separated. The aqueous phase is extracted with diethyl ether (2×30 mL) and the combined organic phase is washed with saline (15 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give an oil which is then chromatographed on silica gel (230-400 mesh, 250 g), eluting with a gradient of ethyl acetate/hexane (5/95-10/90). Pooling of fractions having an Rf =0.44 by TLC (ethyl acetate/hexane, 25/75) and removal of solvent gives the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:11]([Mg]Br)[CH3:12]>O1CCCC1>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:1]([OH:10])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
9.8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
5.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (15 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
the combined organic phase is washed with saline (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is then chromatographed on silica gel (230-400 mesh, 250 g)
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate/hexane (5/95-10/90)
CUSTOM
Type
CUSTOM
Details
by TLC (ethyl acetate/hexane, 25/75) and removal of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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